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Compound of Interest

Compound Name: O-2050

Cat. No.: B1147557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
O-2050 is a synthetic cannabinoid derivative that has garnered significant interest within the

research community for its complex pharmacological profile at the cannabinoid receptors,

primarily the CB1 and CB2 receptors. Structurally, it is a sulfonamide side chain analog of Δ⁸-

tetrahydrocannabinol (Δ⁸-THC). Initially investigated as a potential neutral antagonist of the

CB1 receptor, subsequent studies have revealed a more nuanced activity profile, including

partial agonism under certain experimental conditions. This technical guide provides a

comprehensive overview of the synthesis and characterization of O-2050, offering detailed

methodologies for its preparation and evaluation.

Chemical and Physical Properties
O-2050 is characterized by the following properties:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1147557?utm_src=pdf-interest
https://www.benchchem.com/product/b1147557?utm_src=pdf-body
https://www.benchchem.com/product/b1147557?utm_src=pdf-body
https://www.benchchem.com/product/b1147557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name

(6aR,10aR)-3-(1-Methanesulfonylamino-4-

hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-

trimethyl-6H-dibenzo[b,d]pyran

Molecular Formula C₂₃H₃₁NO₄S

Molar Mass 417.56 g/mol

CAS Number 667419-91-2

Appearance Off-white to pale yellow solid

Solubility
Soluble in organic solvents such as ethanol,

DMSO, and dimethyl formamide (DMF)

Synthesis of O-2050
While a detailed, step-by-step synthesis protocol for O-2050 is not explicitly available in publicly

accessible literature, a plausible synthetic route can be derived from the general methods

reported for the synthesis of sulfonamide cannabinoid analogs. The synthesis would likely

involve the modification of a Δ⁸-THC core structure.

Plausible Synthetic Scheme:
A potential synthesis would likely start from a precursor molecule containing the core

dibenzo[b,d]pyran ring structure of Δ⁸-THC, which is then functionalized with the sulfonamide

side chain.

Disclaimer: The following protocol is a representative, plausible method based on the synthesis

of similar compounds and should be adapted and optimized under appropriate laboratory

conditions by qualified personnel.

Experimental Protocol: Synthesis of O-2050

Materials:

(6aR,10aR)-3-(1-amino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-

dibenzo[b,d]pyran (Δ⁸-THC-amino-hexyn analog)
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Methanesulfonyl chloride

Triethylamine (or another suitable base)

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve the Δ⁸-THC-amino-hexyn analog in anhydrous DCM.

Addition of Base: Add triethylamine to the solution and stir.

Sulfonylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of

methanesulfonyl chloride in anhydrous DCM dropwise to the stirred mixture.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several

hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium

bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous

layer with DCM.

Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the

crude product.

Purification: Purify the crude product by silica gel column chromatography, eluting with a

gradient of hexane and ethyl acetate to yield O-2050.

Characterization: Confirm the identity and purity of the final product using techniques such

as NMR, mass spectrometry, and HPLC.

Characterization of O-2050
Comprehensive characterization is essential to confirm the structure and purity of the

synthesized O-2050.

Spectroscopic and Chromatographic Data
Note: Specific, experimentally-derived NMR, mass spectrometry, and HPLC data for O-2050
are not readily available in the public domain. The following tables provide expected data

based on the structure of O-2050 and data from similar cannabinoid analogs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

7.5 - 6.0 Aromatic protons

5.5 - 5.0 Olefinic proton

4.0 - 2.5
Protons adjacent to heteroatoms (O, N) and

benzylic protons

2.5 - 1.0 Aliphatic protons

1.0 - 0.8 Methyl protons

Chemical Shift (ppm) Assignment

160 - 110 Aromatic and olefinic carbons

80 - 60 Carbons attached to oxygen

50 - 20 Aliphatic carbons

20 - 10 Methyl carbons

Table 2: Mass Spectrometry Data

Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive Mode

Expected [M+H]⁺ 418.2050

Common Fragments
Loss of the sulfonamide group, cleavage of the

side chain

Table 3: HPLC Purity Analysis
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Parameter Typical Conditions

Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase
Gradient of acetonitrile and water (with 0.1%

formic acid)

Flow Rate 1.0 mL/min

Detection UV at 220 nm and 280 nm

Expected Purity >95%

Pharmacological Characterization
O-2050 exhibits complex pharmacology, acting as a ligand for both CB1 and CB2 receptors. Its

functional activity has been shown to be assay-dependent, displaying characteristics of both an

antagonist and a partial agonist.

Experimental Protocols
1. CB1 Receptor Binding Assay

This assay determines the affinity of O-2050 for the CB1 receptor.

Materials:

Membranes from cells expressing the human CB1 receptor

[³H]CP55,940 (radioligand)

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

Bovine serum albumin (BSA)

O-2050 stock solution

Non-specific binding control (e.g., a high concentration of a known CB1 ligand like WIN

55,212-2)
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Scintillation cocktail and vials

Liquid scintillation counter

Procedure:

Incubation: In a 96-well plate, combine the CB1 receptor-expressing membranes,

[³H]CP55,940 (at a concentration near its Kd), and varying concentrations of O-2050 in the

assay buffer containing BSA. For non-specific binding, add the non-specific binding control

instead of O-2050.

Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach

equilibrium.

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass

fiber filter plate using a cell harvester. This separates the bound radioligand from the

unbound.

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically

bound radioligand.

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding at each concentration of O-2050 by subtracting

the non-specific binding from the total binding. Determine the Ki value for O-2050 by fitting

the data to a one-site competition binding equation.

2. Forskolin-Stimulated cAMP Accumulation Assay

This functional assay assesses the effect of O-2050 on Gαi/o-coupled CB1 receptor signaling.

Materials:

CHO cells stably transfected with the human CB1 receptor

Assay buffer (e.g., PBS with 1% BSA)
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Rolipram (a phosphodiesterase inhibitor)

Forskolin (an adenylyl cyclase activator)

O-2050 stock solution

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

Cell Preparation: Plate the CB1-expressing CHO cells in a 96-well plate and grow to

confluency.

Pre-incubation: Wash the cells with assay buffer and pre-incubate with rolipram for 20-30

minutes at 37°C to prevent cAMP degradation.

Compound Addition: Add varying concentrations of O-2050 to the wells and incubate for 15-

30 minutes at 37°C.

Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal

control) to stimulate adenylyl cyclase and increase cAMP levels. Incubate for a further 15-30

minutes at 37°C.

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using

a commercial cAMP assay kit according to the manufacturer's instructions.

Data Analysis: Plot the cAMP concentration against the log of the O-2050 concentration. A

decrease in forskolin-stimulated cAMP levels indicates agonist activity. The EC₅₀ value can

be determined from the dose-response curve. To test for antagonist activity, pre-incubate

with O-2050 before adding a known CB1 agonist and then forskolin.

Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. Activation of the receptor

by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular

cyclic AMP (cAMP) levels.
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Caption: Agonist activation of the CB1 receptor inhibits adenylyl cyclase via Gαi/o, reducing

cAMP levels.

Experimental Workflow for Pharmacological
Characterization
The following workflow outlines the key steps in characterizing the pharmacological activity of

O-2050.
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Caption: Workflow for synthesis, purification, characterization, and pharmacological evaluation

of O-2050.

Conclusion
O-2050 remains a valuable pharmacological tool for investigating the endocannabinoid system.

Its synthesis, while not trivial, is achievable through established synthetic methodologies for

cannabinoid analogs. Thorough characterization, employing a suite of analytical and

pharmacological techniques as outlined in this guide, is paramount to understanding its

complex and multifaceted interactions with cannabinoid receptors. This in-depth technical guide
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serves as a foundational resource for researchers embarking on the study of O-2050,

facilitating reproducible and robust scientific inquiry.

To cite this document: BenchChem. [O-2050: A Technical Guide to Synthesis and
Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147557#synthesis-and-characterization-of-o-2050]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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